![molecular formula C9H16N2O5 B3115600 (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid CAS No. 2102409-52-7](/img/structure/B3115600.png)
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Overview
Description
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid is a chemical compound with potential applications in the field of drug discovery and development. This compound is a bicyclic, nitrogen-containing heterocycle that is structurally related to piperazine and pyrrolidine. In
Scientific Research Applications
Synthesis and Development of Compounds
The compound (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid and its derivatives are primarily involved in the synthesis and development of various chemical compounds. For instance, studies have focused on synthesizing lactam and ketone precursors of substituted octahydro-pyrrolo and octahydro-2H-pyrido pyrazines, which are key steps in developing complex chemical structures (Branden, Compernolle, & Hoornaert, 1992).
Antibacterial and Antimycobacterial Agents
Research has also been directed towards the development of antibacterial and antimycobacterial agents. Compounds derived from (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid have been tested for their efficacy against various bacterial strains. For example, some synthesized compounds have shown promising activity against Mycobacterium tuberculosis and other pathogens (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).
Synthesis of Piperazine Derivatives
Another area of research includes the synthesis of piperazine derivatives. These derivatives, which involve the compound , are investigated for their potential application in various fields, including medicinal chemistry (Harish & Periasamy, 2017).
Structural Studies
Structural studies of compounds related to (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid also form an important part of research. These studies aim to understand the molecular structure and characteristics of such compounds, which can aid in the development of new drugs and chemicals (Sarangarajan, Panchanatheswaran, Low, & Glidewell, 2005).
Safety and Hazards
properties
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTWONPGZQKRTM-UOERWJHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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